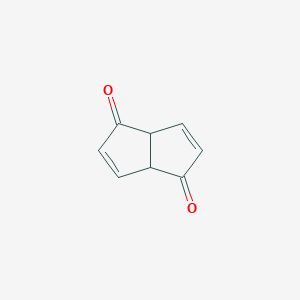

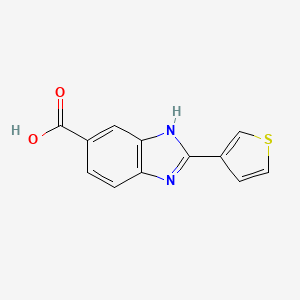

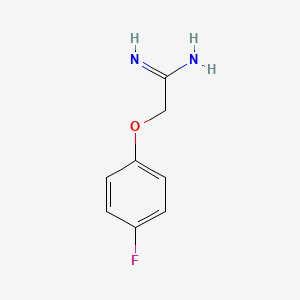

![molecular formula C12H10FNOS B1621511 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone CAS No. 306935-10-4](/img/structure/B1621511.png)

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

Overview

Description

“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” is a chemical compound . It has a molecular formula of C12H10FNOS and a molecular weight of 235.27700 . It’s also known as HMS552M08, PC6701, Ethanone,1-[3-amino-5-(4-fluorophenyl)-2-thienyl], and 2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene .

Physical And Chemical Properties Analysis

“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” has a molecular weight of 235.27700, a PSA of 71.33000, and a LogP of 3.92020 . Unfortunately, other specific physical and chemical properties are not provided in the search results .Scientific Research Applications

-

Indole Derivatives

- Field : Medicinal Chemistry

- Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .

- Results : Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthetic Thiophene

- Field : Medicinal Chemistry

- Application : Thiophene and its substituted derivatives show interesting applications in medicinal chemistry. They have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- Methods : The synthesis of thiophene involves the formation of a five-membered heteroaromatic compound containing a sulfur atom at 1 position .

- Results : Thiophene has been found to be a structural alert with broad-spectrum biological activities .

-

(3-Amino-5-fluorophenyl)boronic acid

- Field : Organic Chemistry

- Application : This compound is used in Suzuki-Miyaura coupling reactions.

- Methods : The Suzuki-Miyaura coupling reaction allows the formation of carbon-carbon bonds between the boronic acid and organic halides or triflates.

- Results : This reaction is versatile and widely used in organic synthesis.

-

2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole

- Field : Medicinal Chemistry

- Application : This compound can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .

- Methods : The synthesis of these derivatives involves specific organic reactions .

- Results : These derivatives have shown potential in their respective applications .

-

Quinoline Derivatives

- Field : Medicinal Chemistry

- Application : Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

- Methods : The synthesis of quinoline derivatives involves specific organic reactions .

- Results : Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

-

2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole

- Field : Medicinal Chemistry

- Application : This compound can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties and 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors .

- Methods : The synthesis of these derivatives involves specific organic reactions .

- Results : These derivatives have shown potential in their respective applications .

-

Indole Derivatives

- Field : Antiviral Research

- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Methods : The synthesis of these derivatives involves specific organic reactions .

- Results : These derivatives have shown potential in their respective applications .

-

Quinoline Derivatives

- Field : Antimicrobial Research

- Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

- Methods : The synthesis of quinoline derivatives involves specific organic reactions .

- Results : Quinoline derivatives have shown potential in their respective applications .

Safety And Hazards

When handling “1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone”, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEIPHPPOCNRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372194 | |

| Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

CAS RN |

306935-10-4 | |

| Record name | 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

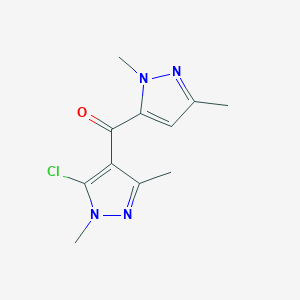

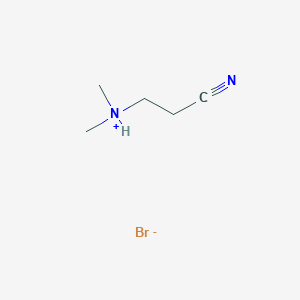

![2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621433.png)

![5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid](/img/structure/B1621445.png)